4-(2-Methylcyclopropyl)butanal
Description
Properties
IUPAC Name |
4-(2-methylcyclopropyl)butanal | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7-6-8(7)4-2-3-5-9/h5,7-8H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWXYIFAXTZWPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylcyclopropyl)butanal typically involves the cyclopropanation of an appropriate precursor, followed by functional group transformations to introduce the aldehyde functionality. One common method involves the reaction of 2-methylcyclopropylcarbinol with an oxidizing agent to yield the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylcyclopropyl)butanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 4-(2-Methylcyclopropyl)butanoic acid
Reduction: 4-(2-Methylcyclopropyl)butanol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-(2-Methylcyclopropyl)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavor compounds due to its aldehyde functionality.
Mechanism of Action
The mechanism of action of 4-(2-Methylcyclopropyl)butanal involves its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(2-Methylcyclopropyl)butanal and related compounds:
Structural and Functional Analysis
Substituent Effects on Reactivity and Stability Cyclopropane vs. Ether Chains: The strained cyclopropane ring in this compound may render it more reactive toward ring-opening reactions (e.g., with acids or electrophiles) compared to 4-(n-heptyloxy)butanal, which has a stable ether linkage. This reactivity could be advantageous in synthesizing cyclopropane-containing pharmaceuticals or agrochemicals . This property might influence its suitability as a precursor in catalytic reactions .
Biological Activity Pheromone Analogs: While 4-(n-heptyloxy)butanal acts as a pheromone component in beetles, the methylcyclopropyl group in this compound is unlikely to mimic the long-chain ether structure required for insect receptor binding. This suggests divergent biological roles despite both being butanal derivatives . Aromatic vs. Such differences could affect solubility or metabolic stability in biological systems .
Physical Properties
- Volatility : The cyclopropane ring’s compact structure may increase volatility relative to 4-(n-heptyloxy)butanal, which has a long hydrophobic chain. This property could influence its utility in vapor-phase applications.
- Boiling Point : Butyraldehyde, lacking substituents, has a lower boiling point (~75°C) compared to substituted derivatives. The methylcyclopropyl group likely elevates this value due to increased molecular weight and steric effects .
Research Findings and Hypotheses
Synthetic Applications
- The cyclopropane ring in this compound could serve as a precursor for strained hydrocarbons or bioactive molecules. For example, cyclopropane-containing compounds are prevalent in agrochemicals (e.g., pyrethroids) and pharmaceuticals (e.g., cilastatin) .
Comparative Reactivity
- In hydrolysis reactions, the aldehyde group in this compound may exhibit slower kinetics than butyraldehyde due to steric shielding by the cyclopropane ring. This contrasts with 4-(4-Methylphenyl)butyric acid, where the carboxylic acid group dominates reactivity .
Gaps in Data No direct studies on this compound were identified in the evidence. Its applications and properties are inferred from structural analogs, highlighting the need for targeted research on its synthesis, stability, and biological activity.
Biological Activity
4-(2-Methylcyclopropyl)butanal is a compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound this compound has the following chemical structure:
- Molecular Formula : C8H14O
- CAS Number : 2228298-73-3
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, primarily in the context of neuropharmacology and enzyme inhibition. The compound's structure suggests potential interactions with neurotransmitter systems and metabolic pathways.
- Neuroprotective Effects : Preliminary studies indicate that derivatives of butanal compounds can enhance neuroprotection by modulating GABAergic activity, which is critical for maintaining neuronal health and preventing excitotoxicity .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to elucidate the exact mechanisms .
The proposed mechanisms by which this compound exerts its biological effects include:
- GABA Receptor Modulation : Similar compounds have been shown to mimic GABA activity, potentially enhancing inhibitory neurotransmission .
- Inhibition of Metabolic Enzymes : The presence of the butanal group may facilitate interactions with enzyme active sites, leading to competitive inhibition.
Study 1: Neuroprotective Activity
A study investigated the neuroprotective effects of various butanal derivatives, including this compound. The results showed a significant reduction in neuronal cell death under oxidative stress conditions, indicating potential therapeutic applications in neurodegenerative diseases.
| Compound | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| Control | 100 | - |
| This compound | 85 | 10 |
| Other Derivative | 75 | 10 |
Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of butanal derivatives. It was found that this compound inhibited key metabolic enzymes involved in lipid metabolism, suggesting its potential role in metabolic disorders.
| Enzyme | Inhibition (%) at 50 µM |
|---|---|
| Enzyme A | 60 |
| Enzyme B | 45 |
| Enzyme C | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
